1-(4-Iodobenzoyl)-4-methylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-iodophenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMFZVHBKNMGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations Research
Advanced Synthetic Routes for 1-(4-Iodobenzoyl)-4-methylpiperazine
The synthesis of this compound primarily involves the acylation of 1-methylpiperazine (B117243) with a 4-iodobenzoyl moiety. Research in this area has focused on enhancing the efficiency and yield of this transformation through various advanced synthetic strategies.
Optimization of Halogenation Strategies
The synthesis of the 4-iodobenzoic acid precursor is a critical step, and various halogenation strategies have been explored to optimize this process. One common method is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by displacement with an iodide salt. organic-chemistry.org This reaction is a cornerstone in aromatic chemistry as it allows for substitution patterns that are not achievable through direct substitution. organic-chemistry.org
Recent advancements have focused on improving the Sandmeyer reaction's efficiency and safety. For instance, electrochemical strategies have been developed that utilize simple and inexpensive halogen sources, such as CH2I2, for the iodination of aryl diazonium salts. researchgate.net These electrochemical methods can often be performed in a one-pot fashion starting from anilines. researchgate.net Another approach involves the use of aryliodonium salts, which are sufficiently electron-withdrawing to prevent multiple substitutions, leading to the selective synthesis of monoiodinated arenes. nih.gov
| Halogenation Strategy | Key Features |
| Traditional Sandmeyer Reaction | Involves diazotization of an aryl amine followed by displacement with an iodide salt. organic-chemistry.org |
| Electrochemical Sandmeyer Reaction | Utilizes electricity as the driving force with simple halogen sources. researchgate.net |
| Aryliodonium Salt Method | Employs aryliodonium salts to prevent multiple iodine substitutions. nih.gov |
Acylation Reaction Efficiencies and Yield Enhancement
The core reaction in the synthesis of this compound is the acylation of 1-methylpiperazine. This is typically achieved by reacting 1-methylpiperazine with 4-iodobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent, base, and reaction temperature can significantly impact the efficiency and yield of this acylation.
While specific yield data for this compound is not extensively reported in readily available literature, analogous reactions provide insight into typical efficiencies. For instance, the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment has been achieved through reactions with substituted benzoyl chlorides, demonstrating the general feasibility of this approach. researchgate.net
To enhance yields, researchers often focus on optimizing reaction conditions. This can include the use of different activating agents for the carboxylic acid, exploring various solvent systems to improve solubility and reaction rates, and carefully controlling the temperature to minimize side reactions. Catalytic methods for amidation are also an area of active research, aiming to replace stoichiometric activating agents with more atom-economical catalytic processes.
Multi-step Convergent and Divergent Synthesis Approaches
Both convergent and divergent synthesis strategies offer powerful tools for the construction of complex molecules, including derivatives of this compound.
A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For this compound, a convergent approach would involve the separate synthesis of the 4-iodobenzoyl moiety (e.g., 4-iodobenzoyl chloride) and the 1-methylpiperazine ring, followed by their coupling. This approach is often favored for its efficiency in building up molecular complexity and for allowing for the independent optimization of the synthesis of each fragment. The piperazine (B1678402) scaffold is a common feature in complex natural products, and multicomponent reactions (MCRs) are particularly well-suited for their convergent assembly. organic-chemistry.org
In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of structurally related compounds. researchgate.net For example, a core piperazine structure could be synthesized and then reacted with a library of different benzoyl chlorides to produce a range of substituted benzoylpiperazine derivatives. This strategy is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies. A divergent route has been successfully employed in the synthesis of triazine dendrimers using a dipiperidine linker, highlighting the utility of this approach for creating diverse molecular architectures. nih.gov
| Synthesis Approach | Description | Application to this compound |
| Convergent | Independent synthesis of key fragments followed by their coupling. researchgate.net | Separate synthesis of 1-methylpiperazine and a 4-iodobenzoyl derivative, followed by their reaction. |
| Divergent | A common intermediate is transformed into a variety of related compounds. researchgate.net | A core piperazine intermediate is reacted with various substituted benzoyl moieties. |
Precursor Chemistry and Intermediate Derivatization Studies
The properties and availability of the starting materials, N-methylpiperazine and 4-iodobenzoic acid, are crucial for the successful synthesis of this compound.
Synthesis and Utility of N-Methylpiperazine Intermediates
N-methylpiperazine and its derivatives are versatile intermediates. For example, 1-amino-4-methylpiperazine can be synthesized from N-methylpiperazine and subsequently purified through reactions with ketone compounds to form ketal derivatives, which can then be hydrolyzed to yield the purified product. google.com Furthermore, 1-chloroformyl-4-methylpiperazine hydrochloride, an important intermediate, is prepared from N-methylpiperazine and di(trichloromethyl) carbonate.
Production of 4-Iodobenzoic Acid Precursors
4-Iodobenzoic acid is the primary precursor for the 4-iodobenzoyl moiety. A common laboratory preparation involves the oxidation of p-iodotoluene. It can also be synthesized from 4-aminobenzoic acid via the Sandmeyer reaction. organic-chemistry.org The optimization of this diazotization-iodination process is key to achieving high yields. One effective protocol for the iodination of aromatic amines involves a one-pot reaction in water using a sulfonic acid-based cation-exchange resin as a proton source.
The direct conversion of 4-iodobenzoic acid to its more reactive acid chloride, 4-iodobenzoyl chloride, is an important step for the subsequent acylation reaction. This transformation can be achieved using standard chlorinating agents like thionyl chloride or oxalyl chloride. chemsrc.com 4-Iodobenzoyl chloride is a versatile reagent used in the preparation of various organic compounds, including pyrroles and N-(1-benzylpyrrolidin-3-yl)arylbenzamides. chemicalbook.comsigmaaldrich.com
| Precursor | Synthesis Method(s) |
| N-Methylpiperazine | - Reaction of diethanolamine and methylamine wikipedia.org- Two-step synthesis from di-methyl oxalate and N-methylethylenediamine chemicalbook.com |
| 4-Iodobenzoic Acid | - Oxidation of p-iodotoluene- Sandmeyer reaction of 4-aminobenzoic acid organic-chemistry.org |
| 4-Iodobenzoyl Chloride | - Reaction of 4-iodobenzoic acid with thionyl chloride or oxalyl chloride chemsrc.com |
Radiosynthesis of Radiolabeled Analogs of this compound
The development of radiolabeled analogs of this compound is crucial for its potential application as a tracer in molecular imaging techniques such as Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These techniques rely on the detection of gamma rays or positrons emitted by radionuclides incorporated into a biologically active molecule. The choice of radionuclide and the synthetic strategy are critical for producing a radiotracer with suitable characteristics for imaging studies.
Strategies for Incorporating Radioisotopes (e.g., Iodine-123, Iodine-124, Iodine-125)
The incorporation of iodine radioisotopes onto the benzoyl moiety of this compound is typically achieved through radioiodination reactions. The selection of a specific iodine isotope depends on the intended application. Iodine-123 (t½ = 13.2 h) is a gamma emitter suitable for SPECT imaging nih.gov. Iodine-124 (t½ = 4.2 days) is a positron emitter used in PET imaging, and its longer half-life is advantageous for studying slow pharmacokinetic processes nih.govnih.govmdpi.com. Iodine-125 (t½ = 59.4 days), a low-energy gamma emitter, is primarily used for in vitro assays and preclinical biodistribution studies due to its longer half-life mdpi.com.
Common strategies for radioiodination of aromatic rings, such as the one in this compound, involve the substitution of a leaving group on a suitable precursor molecule.
Iododestannylation: This is a widely used and highly efficient method for regioselective radioiodination. It involves the electrophilic substitution of a trialkyltin group (e.g., tributyltin) from an appropriate precursor, 1-(4-(tributylstannyl)benzoyl)-4-methylpiperazine. The reaction is typically carried out in the presence of an oxidizing agent such as chloramine-T, N-chlorosuccinimide, or Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) nih.govnih.gov. This method offers high radiochemical yields and specific activity nih.gov.
Halogen Exchange: Radioiodine can be introduced via nucleophilic substitution of another halogen, such as bromine or chlorine, on the precursor molecule. Copper-assisted reactions can facilitate this exchange, particularly for aryl halides nih.gov.
Iododeboronation: This method uses a boronic acid or ester precursor, which reacts with a source of electrophilic radioiodine in the presence of a copper catalyst and an oxidant. This strategy offers an alternative to the use of tin precursors mdpi.com.
The synthesis of the necessary precursor is the first step in the radiosynthesis process. For the commonly used iododestannylation method, the tributyltin precursor would be synthesized first, which then allows for the one-step incorporation of the desired iodine radioisotope. For example, the radiosynthesis of [¹²³I]MEL037, a related iodobenzylpiperazine derivative, was achieved via electrophilic substitution on a trimethylstannyl precursor using chloramine-T as the oxidant nih.gov.
| Radioisotope | Half-Life | Principal Emissions | Primary Application |
| Iodine-123 (¹²³I) | 13.2 hours | Gamma (159 keV) | SPECT Imaging nih.gov |
| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β+), Gamma | PET Imaging nih.govmdpi.com |
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (35 keV) | In vitro assays, preclinical research mdpi.com |
Radiochemical Yield and Purity Optimization in Tracer Synthesis
The goal of tracer synthesis is to maximize the radiochemical yield (RCY) while ensuring high radiochemical purity (RCP). RCY is the percentage of the initial radioactivity that is incorporated into the desired product, while RCP is the proportion of the total radioactivity in the final product that is in the correct chemical form nih.govymaws.com.
Optimization of the radiosynthesis involves systematically varying several reaction parameters:
Precursor Concentration: The amount of the non-radioactive precursor (e.g., the tributyltin derivative) is a critical factor. Sufficient precursor is needed to trap the radioiodine efficiently, but excess can lead to lower specific activity.
Oxidizing Agent: The choice and amount of oxidant (e.g., chloramine-T, Iodogen) can significantly impact the RCY.
Reaction Time and Temperature: These parameters are optimized to achieve complete reaction while minimizing the degradation of the product or precursor. For instance, some radioiodination reactions are complete within minutes at room temperature nih.gov.
pH of the Reaction Mixture: The pH can affect the reactivity of the radioiodine and the stability of the reactants.
Following the reaction, the radiolabeled this compound must be purified from unreacted radioiodide, the precursor, and any radiochemical or chemical impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for purification, providing a product with high radiochemical and chemical purity nih.govresearchgate.net. Solid-phase extraction (SPE) cartridges can also be used for a more rapid purification process.
The following table illustrates a hypothetical optimization of the radiosynthesis of [¹²⁵I]-1-(4-Iodobenzoyl)-4-methylpiperazine via the iododestannylation method.
| Precursor Amount (µg) | Oxidant (Chloramine-T, µg) | Reaction Time (min) | Temperature (°C) | Radiochemical Yield (%) |
| 10 | 20 | 5 | 25 | 75 |
| 20 | 20 | 5 | 25 | 88 |
| 20 | 40 | 5 | 25 | 92 |
| 20 | 40 | 10 | 25 | 93 |
| 20 | 40 | 10 | 40 | 85 (degradation observed) |
Quality Control Methodologies for Radiochemicals
Strict quality control (QC) procedures are mandatory for all radiopharmaceuticals to ensure their identity, purity, and suitability for use mazums.ac.irunm.edu. For radiolabeled this compound, the key QC tests would assess its radiochemical, radionuclidic, and chemical purity.
Radiochemical Purity (RCP): This is the most critical QC test for a prepared radiotracer. It ensures that the radioactivity is associated with the desired molecule. RCP is typically determined using chromatographic techniques dergipark.org.tr.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate method that separates the radiolabeled product from impurities. A radioactivity detector is used in series with a UV detector to identify and quantify radioactive species nih.gov.
Thin-Layer Chromatography (TLC): TLC is a simpler and faster method often used for routine QC. It involves spotting the radiochemical on a plate and developing it with a suitable solvent system to separate the product from impurities like free radioiodide ymaws.comdergipark.org.tr.
Radionuclidic Purity: This test confirms the identity of the radionuclide and quantifies any contaminating radioisotopes pharmacylibrary.com. It is usually performed by the radionuclide manufacturer but may be verified at the synthesis site. This is done using gamma-ray spectroscopy to identify the characteristic energy peaks of the radioisotope dergipark.org.tr. For example, when using Iodine-123, it is important to check for the presence of longer-lived impurities like Iodine-124 pharmacylibrary.com.
Chemical Purity: This refers to the amount of non-radioactive chemical substances present in the radiopharmaceutical preparation biosynce.com. HPLC with a UV detector is used to identify and quantify the desired non-radiolabeled compound and any chemical impurities from the synthesis.
Other Tests: Additional QC tests include checking the pH of the final formulation, ensuring sterility and apyrogenicity (absence of bacterial endotoxins) if the compound is intended for in vivo use, and determining the specific activity (radioactivity per unit mass of the compound) dergipark.org.tr.
The table below summarizes the typical QC specifications for a radiolabeled tracer.
| Quality Control Test | Method | Typical Specification |
| Radiochemical Purity | HPLC, TLC | >95% semanticscholar.org |
| Radionuclidic Purity | Gamma Spectroscopy | >99% |
| Chemical Purity | HPLC-UV | Identification of desired compound; limits on known impurities |
| pH | pH meter or strip | 4.5 - 7.5 |
| Sterility | Incubation in culture media | No microbial growth |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | Below specified limits |
Molecular Design and Structure Activity Relationship Sar Studies
Ligand Design Principles for Benzoylpiperazine Scaffolds
The benzoylpiperazine framework is considered a "privileged scaffold" due to its ability to serve as a versatile and modular template for developing ligands for diverse molecular targets. mdpi.com The design of ligands based on this scaffold often incorporates several key principles aimed at optimizing interactions with receptor binding sites.
Modularity and Versatility : The structure consists of three primary components that can be systematically modified: the benzoyl ring, the central piperazine (B1678402) core, and the substituent on the distal piperazine nitrogen. This modularity allows for fine-tuning of steric, electronic, and physicochemical properties to achieve desired biological activity. mdpi.com
Bitopic Ligand Design : Arylpiperazines, including the benzoylpiperazine subclass, can be designed as bitopic ligands. mdpi.com These ligands are engineered to simultaneously engage both the primary (orthosteric) binding pocket and a secondary (allosteric) binding pocket on a receptor. mdpi.com The benzoyl portion can anchor the ligand in the primary pocket, while modifications to the piperazine and its substituents can extend into the less conserved secondary pocket, potentially enhancing both affinity and receptor subtype selectivity. mdpi.com
Pharmacophore Elements : The design incorporates essential pharmacophoric features. The carbonyl oxygen of the benzoyl group acts as a hydrogen bond acceptor. The aromatic ring provides a scaffold for hydrophobic and electronic interactions (e.g., π-π stacking). The piperazine ring, particularly the protonatable distal nitrogen, often serves as a key basic center, forming critical charge-reinforced hydrogen bonds with acidic residues like aspartate in the binding sites of many aminergic GPCRs. mdpi.comrsc.org
Physicochemical Property Modulation : The piperazine moiety is frequently used to introduce a basic and hydrophilic group, which can optimize the pharmacokinetic properties of the molecule, such as aqueous solubility and the ability to cross cell membranes. nih.gov
These principles guide the strategic modification of the benzoylpiperazine scaffold to develop targeted probes and potential therapeutic agents.
Elucidation of Structure-Activity Relationships Governing Receptor Interactions
The nature and position of substituents on the benzoyl ring significantly influence receptor binding affinity and selectivity. The 4-iodo substituent in 1-(4-Iodobenzoyl)-4-methylpiperazine is a key feature. Halogen atoms are often incorporated into ligand design to modulate lipophilicity, occupy specific hydrophobic pockets, and potentially form halogen bonds.
While direct comparative studies on a single benzoylpiperazine scaffold are limited, research on related structures provides valuable insights. For instance, in a series of 1,3,5-triazine (B166579) derivatives targeting the 5-HT₇ receptor, a fluorine substituent at the equivalent position resulted in the highest affinity (Ki = 8 nM), whereas bromine (Ki = 126 nM) and chlorine (Ki = 481 nM) were less potent. mdpi.com In another series of antagonists for α(1d)-adrenergic receptors, fluorine substitution was also found to be critical for high affinity. documentsdelivered.com The large, lipophilic iodine atom in this compound is expected to occupy a sizable hydrophobic pocket within the receptor binding site. The high affinity of a related compound, [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, for sigma receptors (Ki = 4.6 nM) underscores the compatibility of the 4-iodobenzoyl moiety with high-affinity binding. nih.govresearchgate.net
The data below, compiled from various studies on related scaffolds, illustrates the general effect of halogen substitution on receptor affinity.
| Scaffold | Target Receptor | Benzoyl Substituent (X) | Affinity (Ki in nM) | Reference |
|---|---|---|---|---|
| 1,3,5-Triazine-piperazine | 5-HT₇ | -F | 8 | mdpi.com |
| 1,3,5-Triazine-piperazine | 5-HT₇ | -Br | 126 | mdpi.com |
| 1,3,5-Triazine-piperazine | 5-HT₇ | -Cl | 481 | mdpi.com |
| N-benzylpiperidin-4-yl-benzamide | Sigma (σ₁) | -I | 4.6 | nih.gov |
| Benzoylpiperidine | 5-HT₂ₐ | -F | 1.1 | mdpi.com |
This table presents data from different molecular scaffolds to illustrate the general influence of halogen substituents on receptor binding affinity. Direct comparison requires data from a single, consistent scaffold.
The substituent on the N4 nitrogen of the piperazine ring is critical for modulating receptor affinity, selectivity, and functional activity (agonist vs. antagonist). This nitrogen is typically protonated at physiological pH, and its interaction with an acidic residue (e.g., Asp) in the receptor is a primary anchor point for many aminergic GPCR ligands. mdpi.com
The N-methyl group in this compound is a relatively small, simple alkyl substituent. The effect of N-alkylation is highly dependent on the specific receptor target and the size and shape of the binding pocket.
Steric Influence : The size of the N-alkyl group can influence how well the ligand fits into the binding pocket. In a series of CXCR4 antagonists, replacing a butylamine (B146782) side chain with an N-propyl piperazine maintained high activity, but further substitution with an N-methyl group on the distal piperazine nitrogen led to a nearly 10-fold loss in potency. nih.gov This suggests that while the pocket can accommodate certain alkyl groups, a methyl group might be too small to establish optimal hydrophobic interactions or might induce an unfavorable conformation.
Basicity and Availability : The availability of the lone pair of electrons on the distal nitrogen is crucial for binding. Studies on sigma receptor ligands showed that converting this nitrogen into a quaternary methylammonium (B1206745) salt, thereby removing its lone pair and introducing a permanent positive charge, resulted in a drastic decrease in affinity. researchgate.net This highlights the importance of the nitrogen as a proton acceptor and hydrogen bond partner rather than just a cationic center.
The table below shows representative data on how N-alkylation affects receptor affinity in a series of CXCR4 antagonists.
| Scaffold | Target Receptor | N-Alkyl Piperazine Group | Activity (IC₅₀ in nM) | Reference |
|---|---|---|---|---|
| Tetrahydroisoquinoline-piperazine | CXCR4 | N-Propyl | 16 | nih.gov |
| Tetrahydroisoquinoline-piperazine | CXCR4 | N'-Methyl-N-Propyl | 140 | nih.gov |
| Tetrahydroisoquinoline-piperazine | CXCR4 | N'-Ethyl-N-Propyl | 14 | nih.gov |
This table illustrates the target-dependent effects of N-alkylation on ligand potency.
The three-dimensional shape of a ligand is paramount for its ability to bind to a receptor. N-acylated piperazines exhibit complex conformational behavior that directly influences their biological recognition. nih.gov
Temperature-dependent ¹H NMR spectroscopy studies have revealed two key conformational phenomena in N-benzoylated piperazines: nih.govresearchgate.net
Amide Bond Rotation : The N-C bond of the amide group formed by the benzoyl moiety and the piperazine nitrogen has a partial double-bond character. This restricts free rotation around the bond, leading to the existence of distinct rotamers (rotational isomers) at room temperature. nih.govresearchgate.net The energy barrier for this rotation is influenced by the electronic properties of substituents on the benzoyl ring. researchgate.net
Piperazine Ring Inversion : The piperazine ring itself typically adopts a chair conformation. The interconversion between the two possible chair forms (ring inversion) is another dynamic process. For unsymmetrically substituted piperazines, this inversion can also be restricted, leading to the presence of multiple conformers. nih.govresearchgate.net
Development of this compound Derivatives for Targeted Receptor Research
Systematic chemical modification of a lead compound is a cornerstone of medicinal chemistry, used to map the SAR and optimize ligand properties. The development of derivatives of this compound, particularly its positional isomers, would be a logical step in probing the steric and electronic requirements of its target receptors.
Positional isomers, where the iodo substituent is moved to the ortho (2-iodo) or meta (3-iodo) position of the benzoyl ring, would provide critical information on the topology of the receptor's binding pocket.
Proposed Synthesis: The synthesis of these isomers can be readily achieved through a standard amide coupling reaction. The appropriately substituted iodobenzoyl chloride (2-iodobenzoyl chloride, 3-iodobenzoyl chloride, or 4-iodobenzoyl chloride) would be reacted with 1-methylpiperazine (B117243), typically in the presence of a base (like triethylamine) in an inert solvent (like dichloromethane), to yield the corresponding positional isomer. nih.gov
Hypothetical Evaluation and SAR: While specific experimental data for these isomers is not available in the literature, SAR trends from related compound classes allow for informed hypotheses on the expected outcomes. The position of a substituent on an aromatic ring can dramatically alter binding affinity and selectivity.
Para (4-iodo) Isomer : This is the parent compound. The para position is often favored as it extends the substituent away from the core of the molecule, allowing it to probe deeper pockets without causing steric hindrance with the regions of the receptor that recognize the central scaffold. In studies of 1,3,5-triazine ligands, para-substituted analogs consistently showed the highest activity. mdpi.com
Meta (3-iodo) Isomer : Substitution at the meta position would orient the iodine atom in a different spatial vector. This could either improve or disrupt interactions, depending on the shape of the binding site. It may maintain activity but potentially alter the selectivity profile.
Ortho (2-iodo) Isomer : An ortho substituent is sterically demanding and placed directly adjacent to the amide linker. This can force the benzoyl ring to rotate out of planarity with the amide bond, significantly altering the molecule's conformation. This often, but not always, leads to a decrease in affinity due to steric clashes or the adoption of a non-bioactive conformation. However, in some cases, as seen with sulfonylpiperazine modulators of nicotinic receptors, ortho-substitution can introduce unique interactions that enhance selectivity for a specific receptor subtype. nih.gov
The hypothetical evaluation of these isomers would be crucial for building a comprehensive 3D-QSAR model for this class of compounds.
| Compound | Iodine Position | Hypothesized Impact on Affinity (Relative to 4-iodo) | Rationale based on Analogous Series |
|---|---|---|---|
| This compound | para | Reference (High Affinity) | Often optimal for probing binding pockets without steric clash. mdpi.com |
| 1-(3-Iodobenzoyl)-4-methylpiperazine | meta | Likely Retained or Slightly Reduced | Alters interaction vector; activity is target-dependent. |
| 1-(2-Iodobenzoyl)-4-methylpiperazine | ortho | Likely Reduced | Potential for steric hindrance and forced conformational change, which is often detrimental to affinity. mdpi.com May enhance selectivity in specific cases. nih.gov |
Exploration of Bioisosteric Replacements within the Structure
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a molecule's properties—such as size, shape, electronics, and solubility—to improve biological activity, reduce toxicity, or alter metabolism. nih.gov This approach involves substituting one atom or group with another that has similar physicochemical characteristics. cambridgemedchemconsulting.com For the this compound scaffold, bioisosteric modifications can be explored at two primary sites: the 4-iodobenzoyl moiety and the N-methyl group on the piperazine ring.
Modifications of the 4-Iodobenzoyl Moiety:
The iodine atom at the para-position of the phenyl ring is a key feature. It is highly lipophilic and can participate in halogen bonding, a significant non-covalent interaction in ligand-receptor binding. Exploring replacements for the iodine atom can reveal the importance of its size, lipophilicity, and electronic properties for biological activity.
Halogen Substitution: Replacing iodine with other halogens (Bromine, Chlorine, Fluorine) allows for a systematic probing of the effects of atom size and electronegativity. A smaller fluorine atom, for instance, can sometimes act as a bioisostere for a hydrogen atom, while bromine and chlorine offer intermediate properties between fluorine and iodine. u-tokyo.ac.jp
Non-classical Isosteres: Other groups can also be used to mimic the properties of the iodine atom. A trifluoromethyl (-CF3) group can be a bioisostere for iodine or a t-butyl group, offering significant lipophilicity but with different electronic effects. chem-space.com A cyano (-CN) group could also be considered as a replacement for a halogen.
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |
|---|---|---|---|
| Iodo (-I) | Bromo (-Br) | Slightly smaller and less lipophilic than iodine; maintains halogen bonding potential. | Moderate change in size and lipophilicity; may fine-tune binding affinity. |
| Iodo (-I) | Chloro (-Cl) | Smaller size and greater electronegativity compared to iodine and bromine. | Significant reduction in size and lipophilicity; alters electronic profile. |
| Iodo (-I) | Fluoro (-F) | Smallest halogen; can act as a hydrogen bond acceptor. u-tokyo.ac.jp | Drastic reduction in size; may alter binding mode and improve metabolic stability. |
| Iodo (-I) | Trifluoromethyl (-CF3) | Strong electron-withdrawing group; highly lipophilic. chem-space.com | Increases lipophilicity and metabolic stability; significantly alters electronics. |
| Iodo (-I) | Cyano (-CN) | Linear, polar group; can act as a hydrogen bond acceptor. | Introduces polarity; may improve solubility and alter receptor interactions. |
Modifications of the N-Methylpiperazine Moiety:
The N-methylpiperazine group is a common feature in centrally active drugs, influencing properties like basicity (pKa), solubility, and membrane permeability. The methyl group itself can be replaced to investigate steric and electronic requirements at this position.
Alkyl Group Variation: Replacing the methyl group with larger alkyl groups (e.g., ethyl, isopropyl) can probe for steric hindrance in the binding pocket. Conversely, replacing it with a hydrogen atom (to give 1-(4-Iodobenzoyl)piperazine) would increase the potential for hydrogen bonding and alter the molecule's basicity.
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |
|---|---|---|---|
| Methyl (-CH3) | Ethyl (-CH2CH3) | Slightly increases size and lipophilicity. | Probes for steric tolerance at the N4 position. |
| Methyl (-CH3) | Hydrogen (-H) | Removes steric bulk; introduces a hydrogen bond donor. | Alters basicity (pKa); may introduce new binding interactions. |
| Methyl (-CH3) | Cyclopropyl | Introduces conformational rigidity and alters metabolic profile. | May improve metabolic stability and fine-tune lipophilicity. |
Library Synthesis and High-Throughput Screening Approaches for Novel Analogs
To efficiently explore the SAR of the this compound scaffold, a combinatorial library of analogs can be synthesized and evaluated using high-throughput screening (HTS). genescells.ru This approach allows for the rapid testing of a large number of compounds to identify "hits" with improved biological activity. nih.gov
Library Synthesis:
A focused compound library can be designed by systematically varying two key positions of the scaffold: the substituent on the benzoyl ring and the substituent on the piperazine nitrogen. This can be achieved through a parallel synthesis approach.
Diversity at the Benzoyl Ring: A collection of substituted benzoyl chlorides can be reacted with a single amine, 1-methylpiperazine, to generate a series of analogs with different functionalities on the phenyl ring.
Diversity at the Piperazine Nitrogen: A single acylating agent, 4-iodobenzoyl chloride, can be reacted with a library of N-substituted piperazines to explore the impact of different groups at the N4 position.
The core reaction is typically an acylation where the piperazine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This reaction is robust and generally high-yielding, making it suitable for parallel synthesis formats.
| Scaffold Component | Point of Diversity 1 (R1 on Benzoyl Ring) | Point of Diversity 2 (R2 on Piperazine) |
|---|---|---|
| Starting Materials | 4-Iodobenzoyl chloride, 4-Bromobenzoyl chloride, 4-Chlorobenzoyl chloride, 4-(Trifluoromethyl)benzoyl chloride | 1-Methylpiperazine, 1-Ethylpiperazine, 1-Isopropylpiperazine, Piperazine |
| Generated Analogs | 1-(4-Bromobenzoyl)-4-methylpiperazine | 1-(4-Iodobenzoyl)-4-ethylpiperazine |
| 1-(4-Chlorobenzoyl)-4-methylpiperazine | 1-(4-Iodobenzoyl)-4-isopropylpiperazine | |
| 1-(4-(Trifluoromethyl)benzoyl)-4-methylpiperazine | 1-(4-Iodobenzoyl)piperazine |
High-Throughput Screening (HTS):
Once synthesized, the library of analogs is formatted into microplates for automated screening. stanford.edu HTS assays are designed to rapidly measure the biological activity of thousands of compounds. Depending on the therapeutic target, these assays could measure various endpoints, such as enzyme inhibition, receptor binding, or changes in cell viability. The data generated from the HTS campaign allows researchers to quickly identify promising analogs and build a comprehensive SAR profile, guiding the next cycle of molecular design and optimization.
Pharmacological Target Interaction and Mechanism of Action Research Preclinical/in Vitro Focus
Receptor Binding Affinity and Selectivity Profiling in vitro
Data regarding the direct binding of 1-(4-Iodobenzoyl)-4-methylpiperazine to a broad range of biological receptors is a critical first step in characterizing its pharmacological profile. This is typically achieved through a variety of in vitro binding assays.
Radioligand Binding Assays using Cellular Membranes and Tissue Homogenates
As of the latest available data, there are no published studies that have utilized radioligand binding assays to determine the affinity of this compound for specific receptors using cellular membranes or tissue homogenates. Consequently, no data on its dissociation constant (Kd) or maximum binding capacity (Bmax) from such assays is available.
Competition Binding Studies with Established Receptor Ligands
There is currently no publicly available scientific literature detailing the results of competition binding studies for this compound. Such studies would be necessary to determine its inhibitory constant (Ki) against a panel of known receptor ligands and to understand its selectivity profile.
Characterization of Binding Kinetics (On-Rate, Off-Rate)
The binding kinetics of this compound, which would describe the rate of association (kon) and dissociation (koff) of the compound with its potential receptor targets, have not been reported in any published preclinical research.
Functional Assays and Agonist/Antagonist Characterization in vitro
Functional assays are essential to determine whether the binding of a compound to a receptor results in a biological response, characterizing it as an agonist, antagonist, or inverse agonist.
Receptor Activation/Inhibition Studies (e.g., cAMP assays, calcium mobilization)
There are no published in vitro studies on the functional activity of this compound. Therefore, data from assays that measure downstream signaling events, such as cyclic adenosine (B11128) monophosphate (cAMP) production or intracellular calcium mobilization, are not available to characterize its potential agonist or antagonist properties.
Investigation of Signal Transduction Pathways Modulated by this compound
Consistent with the lack of functional assay data, there is no research available that investigates the specific intracellular signal transduction pathways that may be modulated by this compound.
Specific Receptor System Investigations
Comprehensive searches for studies investigating the interaction of this compound with specific receptor subtypes have not returned any relevant results. The planned subsections for this area of inquiry remain unpopulated with data.
Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT7)
No published research was identified that details the binding affinity or functional activity of this compound at any serotonin (5-HT) receptor subtypes. Consequently, there is no data to present in tabular or narrative form regarding its potential effects on the serotonergic system.
Dopamine (B1211576) Receptor Subtype Interactions (e.g., D1, D2, D3)
Similarly, the scientific literature lacks any studies on the interaction between this compound and dopamine (D) receptor subtypes. Information regarding its potential as a ligand for D1, D2, D3, or other dopamine receptors is currently unavailable.
Other Neurotransmitter System Engagements (e.g., Adrenergic, Histaminergic)
Investigations into other major neurotransmitter systems also yielded no specific findings. There is no available data on the affinity or activity of this compound at adrenergic or histaminergic receptors.
Enzyme Inhibition or Activation Studies
A thorough review of scientific databases found no studies dedicated to the effects of this compound on enzyme activity. Therefore, its potential to inhibit or activate key enzymes remains uncharacterized.
Preclinical Research Applications and in Vivo Model Studies Non Human
In Vivo Receptor Occupancy and Distribution Studies in Animal Models
Determining how a compound distributes throughout the body and engages with its intended biological target is a cornerstone of preclinical research. This is often achieved through radiolabeling the compound and tracking its presence in various tissues.
Microdialysis and Ex Vivo Receptor Autoradiography in Animal Tissues:Microdialysis is a technique used to measure the concentration of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in freely moving animals. If 1-(4-Iodobenzoyl)-4-methylpiperazine were to modulate neurotransmitter systems, microdialysis could be employed to assess these effects in real-time.
Ex vivo receptor autoradiography, on the other hand, allows for the visualization of receptor occupancy. nih.gov In this method, an animal is treated with the unlabeled compound, and then brain tissue is sectioned and incubated with a radioligand that binds to the target receptor. The degree to which the unlabeled compound displaces the radioligand indicates its level of receptor occupancy.
Application as a Pharmacological Tool in Animal Models
Once the pharmacokinetic and target engagement profiles of a compound are understood, it can be used as a tool to investigate the role of specific receptors or neurochemical pathways in various physiological and behavioral processes.
Development of this compound as a Research Probe
A research probe is a well-characterized molecule with high affinity and selectivity for a specific biological target. Such probes are indispensable tools for basic research. The development of this compound as a research probe would necessitate extensive in vitro and in vivo characterization to determine its binding profile and functional activity at a range of receptors and other potential targets.
Use in Ex Vivo Tissue Staining and Microscopic Analysis
Currently, there is no direct scientific literature available detailing the application of this compound in ex vivo tissue staining and subsequent microscopic analysis. This technique typically involves the application of a staining agent to excised tissue samples to highlight specific cells, structures, or molecules for examination under a microscope. While the iodinated nature of this compound suggests potential for use in specialized imaging techniques, its specific use as a histological or immunohistochemical stain has not been documented in published research.
Application in In Vitro Autoradiography for Receptor Mapping
In vitro autoradiography is a powerful technique used to visualize and quantify the distribution of radiolabeled ligands bound to specific receptors in tissue sections. The presence of iodine in this compound makes it a suitable precursor for the synthesis of a radiolabeled version, typically by replacing the stable iodine isotope with a radioactive one, such as Iodine-125 (¹²⁵I). This radiolabeled form, [¹²⁵I]this compound, can then be used to map the location and density of its target receptors in brain slices or other tissues.
While the potential for this application is clear from a chemical standpoint, specific studies detailing the use of [¹²⁵I]this compound for in vitro autoradiography are not presently available in the public scientific domain. Research in this area would theoretically involve the following steps:
Radiolabeling: Synthesis of the radioligand by introducing a radioactive iodine isotope.
Tissue Preparation: Slicing of frozen tissue, often from animal models, and mounting the thin sections onto microscope slides.
Incubation: The tissue sections are incubated with a solution containing the radiolabeled compound, allowing it to bind to its target receptors.
Washing: Removal of any unbound radioligand to reduce background signal.
Detection: The slides are then apposed to a film or a phosphor imaging screen that is sensitive to the radiation emitted by the isotope. This creates an image, or autoradiogram, where the darker areas correspond to higher concentrations of the radioligand and thus higher densities of the target receptor.
This technique would allow researchers to investigate the precise anatomical distribution of the receptors that this compound binds to within various tissues, providing valuable insights into their physiological and pathological roles. However, it must be reiterated that specific research findings and data tables for this particular compound are not available.
Computational Chemistry and Molecular Modeling Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development of Predictive Models for Binding Affinity or Functional Potency
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of computational drug design. For 1-(4-Iodobenzoyl)-4-methylpiperazine, a QSAR model could be developed to correlate its structural features with its binding affinity or functional potency against a specific biological target.
The development of a robust QSAR model for a series of analogs of this compound would begin with the generation of a dataset of compounds with experimentally determined biological activities (e.g., IC50 or Ki values). For each compound, a wide array of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.
A hypothetical QSAR study on a series of compounds related to this compound might yield a predictive model. For instance, a multiple linear regression (MLR) equation could be formulated to predict the binding affinity. The statistical quality of such a model is typically assessed by parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and predictive R² (R²pred). A statistically significant 2D-QSAR model for a series of aryl alkanol piperazine (B1678402) derivatives with antidepressant activities reported an R² value greater than 0.924, indicating a strong correlation between the selected descriptors and the biological activity. nih.gov
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| R² (Correlation Coefficient) | 0.85 | Indicates that 85% of the variance in biological activity can be explained by the model's descriptors. |
| Q² (Cross-validated R²) | 0.75 | Demonstrates good internal predictive ability of the model. |
| R²pred (Predictive R²) | 0.70 | Shows the model's capacity to predict the activity of external test set compounds. |
Identification of Key Molecular Descriptors Influencing Biological Activity
A crucial outcome of QSAR modeling is the identification of key molecular descriptors that significantly influence the biological activity of a compound series. For this compound, these descriptors would highlight the structural features that are critical for its interaction with a biological target.
Based on studies of other piperazine derivatives, several classes of descriptors are likely to be important for the biological activity of this compound. openpharmaceuticalsciencesjournal.comnih.gov These can be broadly categorized as:
Electronic Descriptors: These relate to the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and dipole moment. For example, the dipole moment has been shown to influence the 5-hydroxytryptamine (5-HT) reuptake inhibition activity of certain piperazine derivatives. nih.gov
Topological Descriptors: These describe the connectivity and branching of the molecule.
Steric or Size-Related Descriptors: These pertain to the three-dimensional shape and size of the molecule, such as molecular weight and molar refractivity.
Thermodynamic Descriptors: These relate to the energetic properties of the molecule.
In a QSAR study on piperazine and keto piperazine derivatives as renin inhibitors, constitutional descriptors such as Sv (van der Waals volume), nDB (number of double bonds), and nO (number of oxygen atoms) were found to be crucial for binding affinity. openpharmaceuticalsciencesjournal.comscispace.com For this compound, the presence of the iodine atom would introduce a significant electronic and steric effect, likely making descriptors related to polarizability and atomic contributions highly relevant.
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
|---|---|---|
| Electronic | Dipole Moment | Could affect long-range electrostatic interactions with the target protein. |
| Topological | Wiener Index | Relates to the overall shape and branching of the molecule, which can impact binding pocket complementarity. |
| Steric | Molar Refractivity | Influences the polarizability and dispersion forces involved in ligand-receptor binding. |
| Thermodynamic | LogP (Lipophilicity) | Crucial for membrane permeability and hydrophobic interactions within the binding site. |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For this compound, a pharmacophore model could be developed based on its structure and known active analogs.
A typical pharmacophore model for a piperazine-containing compound might include features such as:
Hydrogen Bond Acceptors: The carbonyl oxygen and the piperazine nitrogen atoms.
Hydrogen Bond Donors: Potentially none directly on the core structure, but could be introduced with modifications.
Hydrophobic/Aromatic Centers: The iodobenzoyl and methyl groups.
Positive Ionizable Feature: The tertiary amine in the piperazine ring, which is likely to be protonated at physiological pH.
A study on 1-(2-pyrimidinyl)piperazine derivatives identified an 11-feature pharmacophore model for their sedative-hypnotic activity. nih.gov Similarly, a pharmacophore model for sigma receptor 1 (S1R) ligands, which include piperazine-based compounds, highlighted the importance of two hydrophobic pockets linked by a central basic core. nih.gov
Once a pharmacophore model is established for a target of interest for this compound, it can be employed in virtual screening campaigns. nih.gov This involves searching large chemical databases for novel compounds that match the pharmacophoric features. This approach can significantly expedite the discovery of new hit compounds with potentially similar or improved activity. For instance, a virtual screening campaign to discover novel juvenile hormone agonists successfully identified a piperazine derivative from a database of 5 million compounds. nih.gov
The virtual screening workflow would typically involve:
Database Preparation: A large library of chemical compounds is prepared in a 3D format.
Pharmacophore-Based Filtering: The database is screened against the pharmacophore model to identify molecules that fit the defined features.
Molecular Docking: The hits from the pharmacophore screen are then docked into the binding site of the target protein to predict their binding orientation and affinity.
Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding energies and interactions with key residues in the active site.
Selection for Experimental Testing: The top-ranked compounds are then selected for synthesis and biological evaluation.
Through these computational methodologies, a deeper understanding of the structure-activity relationships of this compound can be achieved, paving the way for the rational design of more potent and selective analogs for therapeutic applications.
Analytical Research Methodologies for 1 4 Iodobenzoyl 4 Methylpiperazine and Its Analogs
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is fundamental in separating 1-(4-Iodobenzoyl)-4-methylpiperazine from impurities, starting materials, and byproducts that may be present after synthesis.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment and quantification of benzoylpiperazine derivatives. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.govresearchgate.netsielc.com Method development for a compound like this compound involves optimizing several parameters to achieve efficient separation from potential impurities.
Key parameters for optimization include the selection of the column, the composition of the mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or trifluoroacetic acid to improve peak shape), flow rate, and detector wavelength. nih.govnih.gov For instance, a gradient elution, where the mobile phase composition is changed over time, can be effective for separating compounds with a range of polarities. nih.gov UV detection is suitable due to the presence of the chromophoric iodobenzoyl group.
Validation of the HPLC method is critical to ensure its reliability, and it is performed according to regulatory guidelines. mdpi.com This process typically evaluates specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). mdpi.comresearchgate.net
Table 1: Illustrative HPLC Method Parameters for Analysis of Benzoylpiperazine Analogs
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 254 nm nih.gov |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is an essential tool for the analysis of volatile or semi-volatile intermediates and byproducts that may arise during the synthesis of this compound. rsc.orgnih.gov This technique is particularly useful for identifying residual starting materials like 1-methylpiperazine (B117243) or volatile impurities formed during the reaction. ojp.gov
The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. unodc.org A non-polar or medium-polarity column, such as one with a 5% phenyl/95% dimethylpolysiloxane stationary phase, is often suitable for separating a wide range of piperazine (B1678402) derivatives. unodc.org The temperature program of the GC oven is optimized to ensure adequate separation of all volatile components. unodc.org Derivatization, such as perfluoroacylation, can sometimes be employed to improve the chromatographic properties and mass spectral differentiation of piperazine analogs. nih.govresearchgate.net
Spectroscopic Characterization Techniques in Research
Spectroscopic methods are indispensable for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework. muni.czmdpi.com
In the ¹H NMR spectrum, the chemical shifts, integration values, and coupling patterns of the proton signals allow for the assignment of each hydrogen atom in the molecule. For this compound, one would expect to see distinct signals for the methyl group, the piperazine ring protons, and the aromatic protons of the iodobenzoyl moiety. chemicalbook.commdpi.com The aromatic protons would typically appear as two distinct doublets in the downfield region (around 7-8 ppm) due to the para-substitution pattern. netlify.app The piperazine protons would appear as multiplets in the aliphatic region, and the N-methyl group would be a singlet. chemicalbook.com
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. muni.cz Characteristic signals would be observed for the carbonyl carbon, the aromatic carbons (with the carbon attached to the iodine showing a distinct chemical shift), the piperazine carbons, and the methyl carbon. mdpi.com
Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to C=O) | ~7.2 - 7.4 | Doublet |
| Aromatic (ortho to I) | ~7.7 - 7.9 | Doublet |
| Piperazine (adjacent to N-C=O) | ~3.4 - 3.8 | Multiplet |
| Piperazine (adjacent to N-CH₃) | ~2.3 - 2.6 | Multiplet |
| N-Methyl (CH₃) | ~2.2 - 2.4 | Singlet |
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation. researchgate.net Techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ion. mdpi.com The high-resolution mass spectrum (HRMS) can confirm the elemental composition of the molecule with high accuracy. mdpi.com
Under electron impact (EI) ionization, the molecule fragments in a characteristic manner. thieme-connect.de The fragmentation pattern of benzoylpiperazine derivatives often involves cleavage at the amide bond and within the piperazine ring. researchgate.netraco.cat A key fragment would likely be the 4-iodobenzoyl cation (m/z 231). Another characteristic fragmentation pathway for N-methylpiperazine containing compounds is the neutral loss of the N-methylpiperazine moiety. researchgate.net The piperazine ring itself can fragment to produce characteristic ions. libretexts.orgyoutube.com
Table 3: Key Expected Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Possible Fragment Structure |
|---|---|
| 330 | [M]⁺ (Molecular Ion) |
| 231 | [I-C₆H₄-C=O]⁺ (4-Iodobenzoyl cation) |
| 203 | [I-C₆H₄]⁺ (Iodophenyl cation) |
| 100 | [C₅H₁₂N₂]⁺ (N-Methylpiperazine) |
| 57 | [C₃H₇N]⁺ (Piperazine ring fragment) |
Infrared (IR) spectroscopy is a rapid and simple method used to identify the main functional groups present in a molecule. auburn.edunih.gov For this compound, the IR spectrum would show characteristic absorption bands. A strong absorption band around 1630-1650 cm⁻¹ corresponds to the stretching vibration of the tertiary amide carbonyl group (C=O). mdpi.com Bands in the region of 2800-3000 cm⁻¹ are due to C-H stretching of the aliphatic methyl and piperazine groups. mdpi.com Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and aromatic C=C stretching bands would be seen in the 1450-1600 cm⁻¹ region. auburn.edu
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. nih.govresearchgate.net The iodobenzoyl moiety contains a conjugated system that absorbs UV light. The spectrum would be expected to show one or more strong absorption maxima, characteristic of the π → π* transitions of the aromatic system. researchgate.net
Table 4: Summary of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-methylpiperazine |
| Acetonitrile |
| Methanol |
| Formic acid |
Radiometric Measurement Techniques for Radiolabeled Derivatives
The quantification and purity assessment of radiolabeled derivatives of this compound are critical steps in preclinical and clinical research. These processes rely on radiometric measurement techniques that detect the radiation emitted by the incorporated radionuclide, typically an isotope of iodine such as Iodine-123, Iodine-124, or Iodine-125. These techniques allow for the precise measurement of radioactivity in various samples, ensuring the tracer's suitability for imaging or therapeutic applications.
Gamma Counter and Liquid Scintillation Counting for Tracer Quantification
The accurate quantification of radiolabeled this compound is fundamental for biodistribution studies, receptor occupancy assays, and in vitro binding experiments. The two primary methods for this are gamma counting and liquid scintillation counting, chosen based on the type of radiation emitted by the radionuclide.
Gamma Counting is employed for radionuclides that decay by emitting gamma rays, such as Iodine-123 and Iodine-125. A gamma counter utilizes a scintillation detector, most commonly a sodium iodide (NaI) crystal doped with thallium, to measure gamma radiation. mdpi.com When gamma rays from a sample interact with the crystal, they produce flashes of light (scintillations), which are converted into electrical pulses by a photomultiplier tube. The number of pulses is proportional to the amount of radioactivity in the sample. mdpi.com This technique is highly efficient for detecting gamma emitters and is the standard for measuring radioactivity in tissue and blood samples from biodistribution studies. mtsu.edu For instance, after administering a radiolabeled analog of this compound to a research animal, organs of interest can be excised, weighed, and placed in the gamma counter to determine the concentration of the tracer, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Liquid Scintillation Counting (LSC) is a versatile technique used for quantifying beta-emitting and, with certain considerations, gamma-emitting radionuclides. iaea.orgtaylorandfrancis.com The sample is mixed with a "cocktail" containing an aromatic solvent and a scintillator (fluor). The energy from the radioactive decay excites the solvent molecules, which in turn transfer that energy to the fluor. The fluor then emits a photon of light, which is detected by a photomultiplier tube. iaea.org The resulting counts per minute (CPM) can be converted to disintegrations per minute (DPM) after correcting for quenching (any process that reduces the light output). iaea.org For radioiodinated compounds like derivatives of this compound, LSC can be particularly useful for analyzing samples from in vitro assays, such as cell uptake or receptor binding studies, where the tracer may be present in a liquid medium.
Below is an illustrative data table representing typical results from a biodistribution study in rodents using a hypothetical [¹²⁵I]-labeled analog of this compound, with tissue radioactivity quantified by gamma counting.
| Tissue Sample | Mean Counts Per Minute (CPM) | Mean % Injected Dose per Gram (%ID/g) | Standard Deviation |
| Blood | 15,230 | 0.95 | 0.12 |
| Brain | 35,670 | 2.23 | 0.25 |
| Liver | 88,150 | 5.51 | 0.68 |
| Kidney | 64,400 | 4.03 | 0.45 |
| Muscle | 9,920 | 0.62 | 0.09 |
Radio-HPLC and Radio-TLC for Radiochemical Purity Determination
Radiochemical purity (RCP) is a critical quality control parameter, defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. ymaws.com Impurities can alter the biological behavior of the radiotracer and lead to inaccurate results or unnecessary radiation exposure. Radio-High-Performance Liquid Chromatography (Radio-HPLC) and Radio-Thin-Layer Chromatography (Radio-TLC) are the two most common methods for determining the RCP of radiolabeled compounds like this compound analogs. nih.gov
Radio-HPLC combines the high-resolution separation capabilities of HPLC with a radiation detector. The radiolabeled mixture is injected into a column containing a stationary phase, and a mobile phase is pumped through to separate the components based on their physicochemical properties. As the separated components elute from the column, they pass through a radiation detector (and often a UV detector in parallel) which generates a chromatogram. ymaws.com The area under each radioactive peak is proportional to the amount of that radiochemical species. This allows for the precise quantification of the intact radiolabeled product versus radiochemical impurities, such as free radioiodide or byproducts of the radiosynthesis. nih.gov
Radio-TLC is a simpler and more rapid chromatographic technique often used for routine quality control. nih.govrsc.org A small spot of the radiopharmaceutical is applied to a stationary phase, typically a silica (B1680970) gel plate. The plate is then placed in a developing chamber with a specific mobile phase. ymaws.com As the mobile phase ascends the plate via capillary action, it separates the components based on their differential partitioning between the mobile and stationary phases. After development, the distribution of radioactivity on the plate is measured using a radio-TLC scanner. researchgate.net The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated for each radioactive spot. This allows for the identification and quantification of the desired radiolabeled compound and any impurities. For example, in the analysis of a radioiodinated compound, free iodide will typically have a different Rf value than the larger, more lipophilic labeled molecule. nih.gov
The following table provides a representative comparison of results from Radio-HPLC and Radio-TLC for a batch of a hypothetical [¹²³I]-labeled this compound analog.
| Analytical Method | Peak/Spot Identity | Retention Time (min) / Rf Value | Relative Peak Area / Spot Intensity (%) |
| Radio-HPLC | [¹²³I]-1-(4-Iodobenzoyl)-4-methylpiperazine | 7.8 | 98.5 |
| Radio-HPLC | Free [¹²³I]-Iodide | 2.1 | 1.2 |
| Radio-HPLC | Unknown Radiochemical Impurity | 4.5 | 0.3 |
| Radio-TLC | [¹²³I]-1-(4-Iodobenzoyl)-4-methylpiperazine | 0.8 | 98.2 |
| Radio-TLC | Free [¹²³I]-Iodide | 0.0 | 1.8 |
Future Directions and Emerging Research Avenues
Exploration of Novel Therapeutic Research Applications
The 1-(4-Iodobenzoyl)-4-methylpiperazine scaffold holds considerable promise for the exploration of new therapeutic agents across various disease areas. The piperazine (B1678402) moiety is a key structural component in numerous approved drugs, demonstrating a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, antidepressant, and antipsychotic effects. researchgate.netnih.govrsc.org The 4-methylpiperazine substitution, in particular, is a common feature in several centrally acting drugs. nih.gov
Future research could focus on leveraging these known properties to investigate the potential of this compound derivatives in:
Central Nervous System (CNS) Disorders: Given the prevalence of the piperazine scaffold in CNS-active compounds, derivatives of this compound could be synthesized and screened for activity against a range of neurological and psychiatric conditions. nih.govresearchgate.net The lipophilicity imparted by the iodobenzoyl group may influence blood-brain barrier permeability, a critical factor for CNS drug efficacy.
Oncology: The piperazine core is found in several kinase inhibitors used in cancer therapy. nih.gov Future studies could explore the potential of this compound derivatives as inhibitors of specific kinases or other cancer-related targets.
Infectious Diseases: The piperazine nucleus is a component of some antimicrobial and antimalarial drugs. researchgate.net The development of novel derivatives of this compound could lead to new agents to combat infectious diseases.
A systematic approach to exploring these therapeutic applications would involve the synthesis of a library of derivatives with modifications to both the iodobenzoyl and methylpiperazine moieties to establish structure-activity relationships (SAR) for various biological targets.
Integration with Advanced Imaging Modalities for Preclinical Research
The presence of an iodine atom in the this compound structure presents a significant opportunity for its development as a molecular imaging agent. Iodinated compounds are extensively used as contrast agents in X-ray computed tomography (CT) due to the high atomic number of iodine, which leads to efficient X-ray attenuation. researchgate.netnih.goveimj.org
Emerging research could focus on:
Development of CT Contrast Agents: The potential of this compound and its derivatives as novel CT contrast agents could be investigated. Their distribution and clearance profiles would need to be characterized to assess their suitability for imaging specific tissues or organs.
Radiolabeling for Positron Emission Tomography (PET): A particularly promising avenue is the radiolabeling of the scaffold with a positron-emitting isotope of iodine, such as Iodine-124. researchgate.net This would enable the use of the compound as a tracer in PET imaging, a highly sensitive and quantitative imaging modality. nih.govmdpi.com PET imaging with a radiolabeled version of this compound could be used to:
Visualize and quantify the distribution of the compound and its derivatives in preclinical models of disease.
Study the engagement of the compound with its biological target in vivo.
Assess the pharmacokinetics and biodistribution of potential drug candidates based on this scaffold. nih.govmdpi.com
The development of such imaging tools would be invaluable for accelerating the drug discovery and development process for therapeutic agents derived from the this compound scaffold.
Development of Multi-Target Ligands Based on the this compound Scaffold
The multifactorial nature of many complex diseases, such as neurodegenerative disorders and cancer, has spurred interest in the development of multi-target-directed ligands (MTDLs). nih.gov MTDLs are single chemical entities designed to interact with multiple biological targets, offering the potential for enhanced efficacy and a lower likelihood of drug-drug interactions compared to combination therapies. jneonatalsurg.com The piperazine scaffold is recognized as a valuable building block for the design of MTDLs. jneonatalsurg.com
The this compound scaffold provides a versatile platform for the rational design of MTDLs. By strategically modifying the scaffold, it is possible to incorporate pharmacophoric features that confer affinity for multiple, disease-relevant targets. For instance, in the context of Alzheimer's disease, derivatives could be designed to simultaneously inhibit acetylcholinesterase and modulate other targets such as sigma receptors or monoamine oxidase. nih.govjneonatalsurg.com
Future research in this area would involve:
Computational Modeling and Design: Utilizing in silico methods to design derivatives of this compound with predicted affinity for multiple targets.
Synthesis and In Vitro Screening: Chemical synthesis of the designed compounds followed by comprehensive in vitro screening against a panel of relevant biological targets to identify promising multi-target candidates.
Preclinical Evaluation: Advancing the most promising MTDLs into preclinical models to evaluate their efficacy and establish their multi-target engagement in a physiological setting.
The development of MTDLs based on the this compound scaffold represents a cutting-edge approach to addressing the complexity of modern diseases.
Mechanistic Studies on Ligand-Induced Receptor Trafficking or Desensitization
The interaction of a ligand with its receptor can trigger a cascade of cellular events, including receptor internalization, trafficking, and desensitization. nih.govnih.govembopress.org These processes are crucial for regulating the duration and intensity of cellular signaling and can significantly impact the therapeutic effect of a drug. Many drugs containing the piperazine moiety exert their effects by modulating the function of G-protein coupled receptors (GPCRs) and ion channels, whose activity is tightly regulated by trafficking and desensitization mechanisms.
Future research should aim to elucidate the effects of this compound and its derivatives on receptor dynamics. Such studies would involve:
Receptor Internalization Assays: Investigating whether the binding of these compounds to their target receptors promotes or inhibits receptor internalization using techniques such as confocal microscopy or flow cytometry.
Signaling Pathway Analysis: Examining the downstream signaling pathways activated or inhibited by these ligands and how these are affected by receptor trafficking.
Desensitization Studies: Assessing the potential for these compounds to cause receptor desensitization upon prolonged exposure, which can lead to tachyphylaxis or tolerance.
A thorough understanding of how ligands derived from the this compound scaffold influence receptor trafficking and desensitization is essential for predicting their long-term efficacy and for the rational design of new drugs with optimized pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-iodobenzoyl)-4-methylpiperazine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via coupling reactions between 4-iodobenzoic acid and 4-methylpiperazine using dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC). Solvent choice (e.g., dichloromethane) and base (e.g., triethylamine) are critical for optimizing yield .
- Data Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using NMR (¹H/¹³C) and mass spectrometry (MS). Evidence from structurally similar piperazines suggests yields of 60–80% under optimized conditions .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Techniques :
- X-ray crystallography : Resolves supramolecular interactions (e.g., hydrogen bonding, π-stacking) observed in analogous 1-aroylpiperazines .
- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., iodobenzoyl vs. methylpiperazine groups) .
Q. What pharmacological targets are associated with piperazine derivatives like this compound?
- Mechanistic Insights : Piperazines often target neurotransmitter receptors (e.g., dopamine, serotonin) due to their structural mimicry of endogenous ligands. The iodobenzoyl group may enhance lipophilicity, influencing blood-brain barrier penetration .
- Experimental Design : Use radioligand binding assays (e.g., competitive displacement with [³H]spiperone) to quantify receptor affinity .
Advanced Research Questions
Q. How do crystallographic studies explain variations in biological activity among halogenated benzoylpiperazines?
- Structural Analysis : In isomorphous compounds (e.g., 2-iodo vs. 2-chloro derivatives), halogen size affects intermolecular interactions. For example, iodine’s polarizability enhances van der Waals forces, altering crystal packing and solubility .
- Implications : Correlate crystallographic data (e.g., hydrogen-bonding networks) with pharmacokinetic properties (e.g., bioavailability) .
Q. What strategies resolve contradictions in SAR data for piperazine-based enzyme inhibitors?
- Approach :
Meta-analysis : Compare inhibition constants (Ki) across halogenated derivatives to identify trends (e.g., iodine’s electron-withdrawing effects on enzyme binding).
Computational Docking : Use molecular dynamics simulations to assess binding pocket compatibility (e.g., steric clashes with bulkier halogens) .
- Case Study : For WDR5 degraders, substituent position (para vs. ortho) on the benzoyl group significantly impacts target engagement .
Q. How can in vitro toxicity and metabolic stability of this compound be evaluated?
- Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
